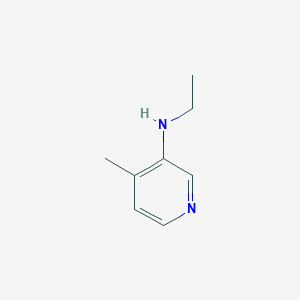

N-ethyl-4-methylpyridin-3-amine

Description

Contextual Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, playing a vital role in numerous scientific and industrial fields. tandfonline.comresearchgate.net Structurally analogous to benzene (B151609), pyridine features a six-membered aromatic ring where a nitrogen atom replaces one carbon-hydrogen (C-H) group. tandfonline.comglobalresearchonline.net This nitrogen atom imparts distinct properties, including basicity and the ability to act as a ligand and a polar, aprotic solvent. globalresearchonline.netacs.org

The true significance of pyridine derivatives lies in their vast and diverse biological activities. tandfonline.comresearchgate.net This has made them indispensable scaffolds in medicinal chemistry for the development of pharmaceuticals. researchgate.netsarchemlabs.com Compounds incorporating the pyridine nucleus have been shown to possess antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and antioxidant properties, among others. tandfonline.comresearchgate.net Prominent examples of pyridine-based drugs include nicotinamide (B372718) (Vitamin B3), the tuberculosis antibiotic isoniazid, and the anti-diabetic medication glipizide. sarchemlabs.com Beyond medicine, pyridine derivatives are crucial as intermediates in the synthesis of agrochemicals, dyes, and other specialty chemicals. sarchemlabs.comresearchgate.net Their utility as catalysts and reagents in complex organic syntheses further underscores their importance in the chemical sciences. globalresearchonline.netsarchemlabs.com

Historical Development of Research on N-ethyl-4-methylpyridin-3-amine and Analogues

The history of pyridine chemistry dates back to the 19th century. Impure pyridine was first isolated from coal tar, and its structure was determined decades later. wikipedia.org A landmark achievement was the first synthesis of a heteroaromatic compound by William Ramsay in 1876, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. globalresearchonline.netwikipedia.org This was followed by the development of seminal synthetic methods that are still fundamental to pyridine chemistry, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924. wikipedia.org

Specific research into this compound is not extensively documented in early literature. Its history is intrinsically linked to the development and synthesis of its parent compound, 3-amino-4-methylpyridine (B17607). This analogue gained importance as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. google.com Patented methods for producing 3-amino-4-methylpyridine have involved multi-step syntheses starting from precursors like 2,5-dichloro-3-cyano-4-picoline or nitration of 4-methylpyridine (B42270) followed by reduction. google.com More recent methods focus on simpler, higher-yield routes, such as the one-step reaction of 4-methylpyridine-3-boronic acid with an ammonia (B1221849) source. google.com The study of this compound itself appears to be a more contemporary endeavor, likely driven by the ongoing search for new pharmaceutical building blocks and derivatives with novel properties. Today, it is available commercially as a research chemical, often in its hydrochloride salt form. biosynth.com

Table 1: Foundational Pyridine Synthesis Methods

| Synthesis Method | Year Reported | Description |

|---|---|---|

| Ramsay Synthesis | 1876 | The first synthesis of a heteroaromatic compound, involving the reaction of acetylene and hydrogen cyanide in a red-hot iron-tube furnace. globalresearchonline.netwikipedia.org |

| Hantzsch Pyridine Synthesis | 1881 | A multicomponent reaction typically using a β-keto acid, an aldehyde, and ammonia to produce dihydropyridine, which is then oxidized. wikipedia.org |

| Chichibabin Pyridine Synthesis | 1924 | A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org |

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for pyridine derivatives is vibrant and focused on addressing significant global challenges, particularly in medicine and materials science. While direct research on this compound is not widespread, its structural motifs place it at the intersection of several key trends for aminopyridine analogues.

A major focus is the development of novel anticancer agents. nih.gov Researchers are designing and synthesizing new pyridine hybrids, for instance by fusing the pyridine ring with other heterocyclic systems like pyran, pyrimidine, and pyrazole, to create compounds with enhanced antiproliferative activity against various cancer cell lines. nih.gov Another critical area is the fight against antimicrobial resistance. Pyridine derivatives are being actively investigated for their potential to inhibit multidrug-resistant (MDR) pathogens, with their inherent water solubility being an advantageous property for drug design. nih.gov

A cutting-edge trend in synthetic chemistry is "skeletal editing," which involves the targeted replacement of an atom within a molecular scaffold. rsc.org A recently reported pyridine-to-benzene transformation allows for the direct installation of a wide variety of functional groups by effectively transmuting the ring's nitrogen atom into a carbon atom. rsc.org This powerful strategy opens up new pathways for creating novel molecular architectures. For a compound like this compound, its value lies in its potential as a versatile building block or intermediate for creating more complex molecules tailored for these applications. Its structure could be modified for inclusion in new kinase inhibitors, where pyridine rings are often a key feature, or used in the synthesis of novel ligands for coordination chemistry. mdpi.com

Unaddressed Research Questions and Future Scholarly Endeavors

Despite the broad importance of pyridine derivatives, this compound remains a relatively understudied compound, presenting several opportunities for future research.

A primary unaddressed question is the intrinsic biological activity of this compound itself. A comprehensive screening of its pharmacological properties could reveal potential applications and guide the synthesis of new derivatives. Furthermore, the development of more efficient and environmentally friendly ("green") synthesis routes for this compound and its analogues is a worthwhile endeavor, aligning with broader trends in sustainable chemistry. wikipedia.org

Future scholarly work could focus on its application as a specialized building block. For example, its structure could be incorporated into novel heterocyclic systems or used to synthesize libraries of related compounds for high-throughput screening against therapeutic targets. Exploring its potential as a ligand in coordination chemistry is another promising avenue, as pyridine-based ligands are crucial in catalysis and materials science. mdpi.com A thorough characterization of its physicochemical properties, beyond the basic data currently available, would also be invaluable for its application in both academic and industrial research.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound hydrochloride | 1790141-68-2 | C₈H₁₃ClN₂ | 172.65 |

| n-Ethyl-3-methylpyridin-2-amine | Not Available | C₈H₁₂N₂ | 136.20 |

| 4-(Ethylaminomethyl)pyridine | 33403-97-3 | C₈H₁₂N₂ | 136.19 |

| 3-Amino-4-methylpyridine | 13430-10-3 | C₆H₈N₂ | 108.14 |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-10-8-6-9-5-4-7(8)2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQPPUUIATJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CN=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 4 Methylpyridin 3 Amine and Its Derivatives

Direct Synthesis Routes for N-ethyl-4-methylpyridin-3-amine

The direct synthesis of this compound is typically achieved via multistep pathways, although advancements in one-pot reactions and catalytic methods offer more streamlined alternatives.

The most common conventional approach to synthesizing this compound is a two-step process:

Synthesis of the precursor, 3-amino-4-methylpyridine (B17607): This key intermediate can be prepared from various starting materials. A notable method involves the use of 4-methylpyridine-3-boronic acid as a raw material. google.com

N-ethylation of 3-amino-4-methylpyridine: The primary amine, 3-amino-4-methylpyridine, can then be ethylated using a suitable ethylating agent. This is a standard N-alkylation reaction where the nitrogen atom acts as a nucleophile. chemguide.co.uk Common ethylating agents include ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrogen halide byproduct. An alternative method involves heating the amine with the ethylating agent in a pressure vessel. orgsyn.org The reaction converts the primary amine into a secondary amine. chemguide.co.uk

Modern synthetic chemistry aims to improve efficiency by reducing the number of synthetic steps. For the synthesis of the precursor, 3-amino-4-methylpyridine, a novel one-step reaction has been developed. This method utilizes 4-methylpyridine-3-boronic acid as the starting material and an inorganic amide as the ammonia (B1221849) source, proceeding in the presence of a metal oxide catalyst. google.com This approach simplifies the process, avoiding the lengthy routes and harsh conditions of more traditional methods. google.com

While a direct one-pot synthesis of this compound from a simpler precursor is not widely documented, the principles of one-pot reactions, which combine multiple reaction steps in a single reactor, are well-established. olemiss.eduresearchgate.netresearchgate.net A hypothetical one-pot synthesis could involve the in-situ formation of 3-amino-4-methylpyridine followed immediately by N-ethylation without isolating the intermediate.

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound and its precursors.

For the synthesis of the precursor, 3-amino-4-methylpyridine, various metal oxides have been shown to effectively catalyze the reaction between 4-methylpyridine-3-boronic acid and an ammonia source. google.com These reactions are typically carried out at room temperature, offering a mild and efficient pathway to the key intermediate. google.com

For the N-ethylation step, transition-metal-catalyzed reactions provide a green and efficient alternative to traditional methods. nih.gov These "borrowing hydrogen" reactions use alcohols, such as ethanol (B145695), as the alkylating agent, with water being the only byproduct. researchgate.net Ruthenium, iridium, and copper-based catalysts have been successfully employed for the N-alkylation of various amines with alcohols. nih.govresearchgate.netresearchgate.net For instance, ruthenium complexes have been used for the N-methylation of amines with methanol (B129727) under weak base conditions, a methodology that could be adapted for N-ethylation with ethanol. nih.gov

| Catalyst | Ammonia Source | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Silver Suboxide | Ammoniacal Liquor | Methanol/Water | 1h | 95% |

| Cobalt Oxide | Ammonium (B1175870) Acetate (B1210297) | Methanol/Water | 4h | 88% |

| Red Copper Oxide | Volatile Salt | Water | 4h | 86% |

| Cupric Oxide | Ammonium Sulfate (B86663) | Acetonitrile (B52724)/Water | 4h | 85% |

Synthesis of this compound Derivatives and Analogues

Starting from this compound, a variety of derivatives can be synthesized by modifying the secondary amine or by introducing new functional groups onto the pyridine (B92270) ring.

N-Alkylation: The secondary amine of this compound can undergo further alkylation to yield a tertiary amine. Reaction with an alkyl halide would replace the remaining hydrogen on the nitrogen atom. If a fourth alkyl group is added, a quaternary ammonium ion is formed. youtube.comlibretexts.org

N-Acylation: this compound can be readily acylated to form N-substituted amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). researchgate.netchemguide.co.uk The reaction is an example of nucleophilic addition-elimination, where the amine attacks the carbonyl carbon of the acylating agent. chemguide.co.uk This reaction is often used to protect amine groups during multistep syntheses. researchgate.net Iodine has been shown to be an effective catalyst for N-acylation under solvent-free conditions. researchgate.net Continuous-flow methods using acetonitrile as a safe acetylating agent over an alumina (B75360) catalyst have also been developed for the N-acetylation of various amines. researchgate.net

| Acylating Agent | Product | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-acetyl-N-ethyl-4-methylpyridin-3-amine | N-Acetylation vedantu.com |

| Benzoyl Chloride | N-benzoyl-N-ethyl-4-methylpyridin-3-amine | N-Benzoylation researchgate.net |

| Acetic Anhydride | N-acetyl-N-ethyl-4-methylpyridin-3-amine | N-Acetylation researchgate.net |

Introducing new functional groups onto the pyridine ring of this compound allows for the synthesis of a wide array of analogues. The position of substitution is directed by the existing amino and methyl groups. General electrophilic aromatic substitution reactions can be employed, although the reaction conditions must be carefully chosen to avoid side reactions at the amine.

For instance, the synthesis of various substituted isothiazolo[5,4-b]pyridines has been achieved through the nucleophilic displacement of a chloro group, which can be a versatile handle for introducing different amino functionalities. researchgate.net Similarly, methods for synthesizing thiopyridines and thienopyridines from substituted pyridine precursors have been reported, which could be adapted for the derivatization of this compound. researchgate.net

Cross-Coupling Reactions for Arylation/Het-arylation (e.g., Suzuki Coupling)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for synthesizing carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in creating aryl amines from the coupling of amines with aryl halides. wikipedia.org The development of this method has significantly broadened the scope of C-N bond formation, offering a more efficient alternative to traditional methods. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium catalyst and facilitate the reaction steps. youtube.com These ligands have been crucial in expanding the reaction's applicability to a wide range of amine and aryl halide substrates. youtube.com

For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, optimized Buchwald-Hartwig amination conditions have been successfully applied, utilizing a palladium catalyst with a suitable ligand and base. This approach has proven effective for the arylation of various amines, yielding the desired products in moderate to good yields. nih.gov

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. wikipedia.orgyoutube.com The key steps are:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. wikipedia.orgyoutube.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, followed by deprotonation with a base. wikipedia.org

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

| Reaction | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | Forms C-N bonds by coupling amines and aryl halides. wikipedia.orgyoutube.com |

| Suzuki Coupling | Palladium catalyst | While typically for C-C bonds, illustrates the versatility of Pd-catalyzed cross-coupling. researchgate.net |

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. dergipark.org.tr This reaction is a fundamental transformation in organic chemistry for the synthesis of imine derivatives. dergipark.org.trscience.gov

The formation of Schiff bases from aminopyridines has been explored for the development of various compounds. researchgate.net For instance, new heterocyclic Schiff bases have been synthesized from the reaction of 4-[(pyridin-4-ylmethylene)amino]phenol with fatty acids. researchgate.net The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine. dergipark.org.tr

The stability of the resulting imine can be influenced by the nature of the substituents on both the amine and the carbonyl compound. libretexts.org Imines derived from ammonia and aldehydes can be unstable and prone to polymerization, while N-substituted imines (Schiff bases) are generally more stable. libretexts.org

The reaction mechanism for Schiff base formation is outlined below:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: A molecule of water is eliminated to form the C=N double bond of the imine.

Synthesis of Sulfonamide Derivatives

Sulfonamides are a significant class of compounds in medicinal chemistry and are commonly synthesized by reacting a sulfonyl chloride with a primary or secondary amine. libretexts.org This reaction provides a direct route to the sulfonamide linkage. sigmaaldrich.com

The synthesis of sulfonamide derivatives of aminopyridines has been reported through various methods. For example, heterocyclic sulfonamides of aminopyridine have been prepared by reacting 2-aminopyridine (B139424) with tosyl chloride in an aqueous alkaline solution. researchgate.net Microwave-assisted synthesis has also been employed for the sulfonylation of amines, offering a rapid and efficient method. rsc.org

The general procedure for the synthesis of sulfonamides involves the following steps:

Nucleophilic Attack: The amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

Elimination of Chloride: A chloride ion is eliminated.

Deprotonation: A base is often used to neutralize the generated HCl and facilitate the reaction.

| Reactants | Reagent | Product | Key Features |

| Amine | Sulfonyl Chloride | Sulfonamide | Forms a stable S-N bond. libretexts.org |

| 2-Aminopyridine | Tosyl Chloride | Heterocyclic Sulfonamide | Synthesis in aqueous alkaline solution. researchgate.net |

| Amine | p-Toluenesulfonyl chloride | Sulfonamide | Microwave-assisted, solvent-free conditions. rsc.org |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral compounds is of paramount importance in pharmaceutical chemistry. Various strategies have been developed for the stereoselective synthesis of chiral piperidines and other nitrogen-containing heterocycles. rsc.org

One approach involves the use of biocatalysts, such as transaminases, for the asymmetric synthesis of (R)-3-amino piperidine (B6355638) derivatives. scispace.com This method offers high optical purity and can be performed under mild, environmentally friendly conditions. scispace.com Another strategy utilizes a rhodium-catalyzed asymmetric reductive Heck reaction to produce enantioenriched 3-substituted tetrahydropyridines from pyridine and boronic acids. snnu.edu.cn This method provides access to a wide range of chiral 3-piperidines with high yield and enantioselectivity. snnu.edu.cn

Furthermore, multi-enzyme cascades have been designed for the stereoselective synthesis of semi-protected 3-aminopiperidines from readily available amino alcohols. rsc.org This one-pot approach streamlines the reaction process and prevents the racemization of key intermediates, leading to products with high enantiopurity. rsc.org Established chemical routes, such as the hydrogenation of 3-aminopyridine, also contribute to the synthesis of these chiral structures, although they may lack the chiral control offered by more modern methods. rsc.org

Optimization of Synthetic Processes

The optimization of synthetic routes is crucial for the development of practical and sustainable chemical manufacturing. This involves improving efficiency, scalability, and adhering to the principles of green chemistry.

Development of Efficient and Scalable Synthetic Procedures

The development of efficient and scalable synthetic processes is a key focus in modern organic synthesis. For pyridine derivatives, various techniques have been developed to create novel compounds, including multicomponent one-pot reactions. researchgate.net These methods offer advantages such as high yields, pure products, and shorter reaction times. nih.gov

For the synthesis of aminopyridines, methods have been developed to improve upon classical approaches. For instance, a process for preparing 4-(secondary or tertiary)aminopyridines utilizes a pyridine betaine (B1666868) intermediate, which offers savings in reagents and simplified product separations. google.com Another method describes the preparation of aminopyridines from picoline through a series of reactions including peroxidation, esterification, hydrazinolysis, and rearrangement, with each step demonstrating high yield and suitability for industrial operation. google.com

The use of microwave-assisted synthesis has also been recognized as an efficient tool in organic synthesis, providing advantages in terms of reaction time and yield for the preparation of pyridine derivatives. nih.govresearchgate.net

Evaluation of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca The 12 principles of green chemistry provide a framework for chemists to develop more sustainable synthetic methods. youtube.comyoutube.com

In the synthesis of pyridine derivatives, green chemistry principles are increasingly being applied. nih.gov This includes the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, and energy-efficient methods like microwave and ultrasonic irradiation. researchgate.netnih.gov The goal is to maximize atom economy, prevent waste, and design less hazardous chemical syntheses. mun.cayoutube.com

For example, the use of biocatalysts, such as enzymes, offers a sustainable alternative to traditional chemical synthesis methods for pyridine derivatives. numberanalytics.com Additionally, the development of one-pot multicomponent reactions under solvent-free conditions represents a green and efficient approach to synthesizing substituted 2-aminopyridines. nih.gov These methods minimize waste, reduce the use of hazardous solvents, and often lead to higher yields and simpler purification procedures. youtube.comnih.gov

Reaction Condition Optimization (e.g., Temperature, Solvent, Catalyst Loadings)

The direct N-alkylation of 3-amino-4-methylpyridine is the most straightforward route to this compound. This transformation, typically involving an ethyl halide (e.g., ethyl iodide, ethyl bromide) or another ethylating agent, is highly dependent on several parameters. Optimization is crucial to maximize the yield of the desired secondary amine while minimizing the formation of the tertiary amine (N,N-diethyl-4-methylpyridin-3-amine) and the unreacted primary amine starting material. researchgate.netlibretexts.org

Temperature: Reaction temperature significantly influences both the rate and selectivity of the N-alkylation. For the related copper-catalyzed amination of bromopyridines, temperatures are often controlled between 60°C and 100°C. researchgate.net A Chinese patent describing the synthesis of the precursor, 3-amino-4-methylpyridine, notes that amination reactions can be conducted at temperatures ranging from room temperature to 200°C, with a preferred range of 160–170°C for specific processes. google.com For the subsequent alkylation step, lower temperatures are generally favored to enhance selectivity for mono-alkylation. However, sufficient thermal energy must be provided to overcome the activation barrier. Studies on related N-alkylation reactions show that temperatures can be optimized; for instance, in the N-methylation of benzylamine, yields improved as the temperature was increased from 120°C to 180°C. nih.gov A systematic approach would involve screening temperatures from ambient up to the boiling point of the chosen solvent to find the optimal balance.

Solvent: The choice of solvent is critical as it affects the solubility of reactants, the reaction pathway, and the reactivity of the nucleophile and electrophile. For the synthesis of tertiary amines via alkylation, acetonitrile is a commonly used solvent. researchgate.net In the context of pyridine alkylation, solvents such as 1,2-dimethoxyethane (B42094) (DME), n-hexane, and toluene (B28343) have been explored, with DME often providing superior results for specific regioselectivity. acs.org For copper-catalyzed reactions, ethylene (B1197577) glycol is frequently employed. researchgate.net The synthesis of the precursor 3-amino-4-methylpyridine has been performed in solvents including methanol, water, and toluene. google.comgoogle.com The polarity and coordinating ability of the solvent can influence which nitrogen atom is alkylated in more complex substrates and can affect the efficacy of the base and catalyst.

Catalyst Loadings: Many modern N-alkylation and amination reactions rely on metal catalysts, with copper being a common choice for C-N bond formation in pyridine systems. researchgate.netgoogle.com Catalyst loading must be optimized to ensure an efficient reaction without unnecessary cost or increased difficulty in purification. In copper-catalyzed aminations, loadings can range from 5 mol% to 20 mol%. researchgate.net For a bimetallic Cu-Zr nanoparticle catalyst used in N-methylation, a loading of 20 mol% was found to be optimal. nih.gov The catalyst's role is to facilitate the reaction, and its loading is typically determined empirically by running the reaction at various concentrations to identify the point of diminishing returns, where increasing the catalyst amount no longer significantly improves the reaction rate or yield.

The following table summarizes hypothetical optimization data for the synthesis of this compound based on findings for analogous reactions.

| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield of this compound (%) |

| 1 | 60 | MeCN | 5 | 45 |

| 2 | 80 | MeCN | 5 | 68 |

| 3 | 80 | MeCN | 10 | 75 |

| 4 | 80 | DME | 10 | 82 |

| 5 | 100 | DME | 10 | 78 (Increased dialkylation) |

This table is illustrative, based on optimization principles from related reactions. nih.govacs.org

Purification and Isolation Techniques

Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, byproducts like the dialkylated amine, and residual catalyst or reagents.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a primary technique for the purification of amine products. researchgate.net For aminopyridine derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol, is typically effective. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). researchgate.net

For more challenging separations or for analytical purposes to determine purity, High-Performance Liquid Chromatography (HPLC) is employed. Cation-exchange chromatography has been shown to be a simple and efficient method for purifying aminopyridine derivatives, effectively removing excess reagents from the reaction mixture. nih.gov This technique is particularly useful for large-scale preparations and can be completed much faster than methods like gel filtration. nih.gov

Recrystallization and Other Crystallization Techniques

Recrystallization is a powerful and cost-effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The precursor, 3-amino-4-methylpyridine, is noted in patent literature to be purified by recrystallization from ethyl acetate. google.compatsnap.com A similar solvent or a mixture of solvents, such as ethanol/hexane, could be effective for this compound. A Chinese patent describes a general purification process for aminopyridines where the crude product is dissolved in absolute ethanol, treated with a decolorizing agent like activated carbon, and then precipitated by the addition of an alkane reagent such as hexane. google.com This anti-solvent crystallization technique is effective for obtaining high-purity solid products. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular skeleton.

The ¹H-NMR spectrum of N-ethyl-4-methylpyridin-3-amine provides precise information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the N-ethyl group, the methyl group at the C4 position, and the amine proton.

The ethyl group attached to the nitrogen atom typically presents as a quartet for the methylene (-CH₂) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, due to coupling with the methylene protons. The methyl group on the pyridine ring is expected to appear as a sharp singlet as it has no adjacent protons. The three protons on the substituted pyridine ring will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by the electronic effects of the amino and methyl substituents. The amine (N-H) proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-8.2 | Singlet | 1H | H-2 (Pyridine) |

| ~7.9-8.1 | Doublet | 1H | H-6 (Pyridine) |

| ~7.0-7.2 | Doublet | 1H | H-5 (Pyridine) |

| ~3.5-4.5 | Broad Singlet | 1H | N-H |

| ~3.1-3.3 | Quartet | 2H | N-CH₂-CH₃ |

| ~2.2-2.4 | Singlet | 3H | C4-CH₃ |

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The molecular formula C₈H₁₂N₂ indicates the presence of eight carbon atoms. chemicalbook.com

The spectrum will show five signals in the aromatic region corresponding to the carbons of the pyridine ring. The chemical shifts of these carbons are influenced by the positions of the nitrogen atom and the electron-donating amino and methyl groups. The remaining three signals in the aliphatic region correspond to the two carbons of the N-ethyl group and the single carbon of the C4-methyl group.

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145-150 | C-2 (Pyridine) |

| ~143-148 | C-6 (Pyridine) |

| ~140-145 | C-4 (Pyridine) |

| ~135-140 | C-3 (Pyridine) |

| ~120-125 | C-5 (Pyridine) |

| ~40-45 | N-CH₂-CH₃ |

| ~18-22 | C4-CH₃ |

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. Correlations would also be expected between adjacent aromatic protons, such as H-5 and H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for the C4-methyl protons would correlate with the C4-methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the molecular structure. Key correlations would include the protons of the C4-methyl group showing cross-peaks to the C-4, C-3, and C-5 carbons of the pyridine ring. The methylene protons of the N-ethyl group would be expected to show a correlation to the C-3 carbon, confirming the point of attachment to the pyridine ring. sdsu.eduyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The molecular formula of this compound is C₈H₁₂N₂, corresponding to a molecular weight of approximately 136.19 g/mol . chemicalbook.com The mass spectrum would therefore show a molecular ion peak ([M]⁺˙) at m/z 136.

The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for N-ethyl amines is the alpha-cleavage, which involves the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This would result in a prominent peak at m/z 121 ([M-15]⁺), which is often the base peak in such compounds. Other potential fragmentations include the loss of an entire ethyl radical or rearrangements of the pyridine ring.

Table 3: Predicted EI-MS Fragmentation Data for this compound

| m/z | Ion | Fragment Lost |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺˙ | Molecular Ion |

| 121 | [C₇H₉N₂]⁺ | •CH₃ |

Note: Predicted fragmentation is based on established principles of mass spectrometry for N-alkylated aromatic amines.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₁₂N₂), the calculated exact mass of the molecular ion is 136.1000. The observation of a molecular ion with this precise mass in an HRMS analysis would serve as definitive confirmation of the compound's elemental composition.

Calculated Exact Mass for [C₈H₁₂N₂]⁺˙: 136.1000 Da

Calculated Exact Mass for [C₈H₁₃N₂]⁺ (protonated): 137.1073 Da

This high level of accuracy is invaluable in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization mass spectrometry is predicted to follow pathways characteristic of both aliphatic amines and substituted pyridines. The primary fragmentation is anticipated to be the α-cleavage of the N-ethyl group, a dominant fragmentation mode for aliphatic amines. libretexts.orglibretexts.org This process involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable resonance-stabilized cation.

The proposed major fragmentation pathways are as follows:

α-Cleavage: The molecular ion [M]•+ undergoes cleavage of the bond between the ethyl group's two carbon atoms. This results in the loss of a methyl radical (•CH₃) and the formation of a highly abundant [M-15]+ fragment. This is often the base peak in the mass spectra of N-ethyl amines.

Loss of the Ethyl Group: Cleavage of the N-C bond of the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in an [M-29]+ fragment.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A characteristic fragmentation pattern for pyridine and its derivatives involves the loss of HCN, which would result in an [M-27]+ fragment. youtube.com Further fragmentation of the pyridine ring can also occur.

Hydrogen Rearrangement and Loss of Ethene: A McLafferty-type rearrangement is possible, involving the transfer of a hydrogen atom from the ethyl group to the pyridine ring, followed by the elimination of a neutral ethene molecule (C₂H₄), leading to an [M-28]+ fragment.

A plausible fragmentation pathway is depicted below:

[M]•+ → [M-CH₃]⁺ + •CH₃ [M]•+ → [M-C₂H₅]⁺ + •C₂H₅ [M]•+ → [M-HCN]•+ + HCN [M]•+ → [M-C₂H₄]•+ + C₂H₄

The relative abundances of these fragment ions will depend on their stability. The resonance-stabilized cation resulting from α-cleavage is expected to be particularly stable and therefore produce a prominent peak in the mass spectrum.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| [M]•+ | [C₈H₁₂N₂]•+ | Molecular Ion |

| [M-15]+ | [C₇H₉N₂]⁺ | α-Cleavage (Loss of •CH₃) |

| [M-28]+ | [C₆H₈N₂]•+ | Hydrogen Rearrangement (Loss of C₂H₄) |

| [M-29]+ | [C₆H₇N₂]⁺ | Loss of •C₂H₅ |

This table is predictive and based on established fragmentation patterns of similar compounds.

Vibrational Spectroscopy

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the substituted pyridine ring and the N-ethyl and methyl functional groups. The analysis is based on established vibrational data for pyridine and its derivatives. cdnsciencepub.comcdnsciencepub.comtandfonline.com

The FT-IR spectrum of this compound is predicted to display several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp band in the region of 3350-3310 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring will likely be observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups are anticipated in the 2980-2850 cm⁻¹ range.

The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The N-H bending vibration is predicted to be in the 1550-1480 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected to appear as a strong band between 1335 and 1250 cm⁻¹. tubitak.gov.trresearchgate.net

The FT-Raman spectrum is expected to complement the FT-IR data. The symmetric "ring breathing" vibration of the pyridine ring, which is often a strong and sharp band in the Raman spectrum, is anticipated around 1000 cm⁻¹. The C-H in-plane bending vibrations of the pyridine ring are also expected to be prominent in the Raman spectrum. Aromatic C-H out-of-plane bending vibrations typically appear in the 900-700 cm⁻¹ region. cdnsciencepub.comresearchgate.net

A detailed assignment of the vibrational modes can be made by comparison with the well-characterized spectra of pyridine, 3-aminopyridine, and 4-methylpyridine (B42270). cdnsciencepub.comnist.govchemicalbook.com The molecule belongs to the Cₛ point group, and its fundamental vibrations can be classified into in-plane (a') and out-of-plane (a") modes.

Table 2: Predicted Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3330 | ν(N-H) | N-H stretching |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 2980-2850 | ν(C-H) | Aliphatic C-H stretching |

| ~1600 | ν(C=C), ν(C=N) | Ring stretching |

| ~1580 | ν(C=C), ν(C=N) | Ring stretching |

| ~1520 | δ(N-H) | N-H in-plane bending |

| ~1450 | δ(CH₃), δ(CH₂) | Aliphatic C-H bending |

| ~1300 | ν(C-N) | Aromatic C-N stretching |

| ~1000 | Ring Breathing | Symmetric ring stretching |

| 850-750 | γ(C-H) | Aromatic C-H out-of-plane bending |

This table provides predicted assignments based on data from analogous compounds. cdnsciencepub.comnist.govchemicalbook.com

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound in a non-polar solvent is expected to show absorption bands characteristic of substituted pyridines. The spectrum is likely to be dominated by π → π* transitions of the pyridine ring. The presence of the amino and methyl groups, which are auxochromes, is expected to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. acs.orgresearchgate.net

Based on data for 3-aminopyridine, two main absorption bands are predicted. nist.gov The primary π → π* transition (α-band) is expected to appear around 280-300 nm, while a secondary π → π* transition (p-band) may be observed at a shorter wavelength, around 240-250 nm. A weaker n → π* transition associated with the nitrogen lone pair of the pyridine ring might be observed as a shoulder on the longer wavelength side of the π → π* bands. The exact position and intensity of these bands can be influenced by the solvent polarity. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λₘₐₓ) | Transition Type | Region |

| ~280-300 nm | π → π* (α-band) | UV-A |

| ~240-250 nm | π → π* (p-band) | UV-B |

This table is predictive and based on the UV-Vis spectrum of 3-aminopyridine and the expected effects of ethyl and methyl substitution. nist.gov

Fluorescence and Phosphorescence Studies

The photoluminescent properties of this compound, specifically its capacity for fluorescence and phosphorescence, are of significant interest for potential applications in materials science and as molecular probes. While direct experimental data for this compound is not extensively documented, the behavior of structurally analogous aminopyridine derivatives provides a strong basis for predicting its luminescent characteristics.

Aminopyridine derivatives are known to exhibit fluorescence, with the emission properties being highly sensitive to the nature and position of substituents on the pyridine ring, as well as the surrounding solvent environment. For instance, studies on 3-aminopyridin-2(1H)-ones have revealed that these compounds can be effective phosphors with high quantum yields. researchgate.net The introduction of alkyl or aryl groups can modulate the electronic transitions, leading to shifts in the absorption and emission maxima.

It is anticipated that this compound would exhibit fluorescence in the ultraviolet to visible region of the electromagnetic spectrum. The presence of the electron-donating amino and ethyl groups, along with the methyl group on the pyridine ring, is expected to influence the intramolecular charge transfer (ICT) character of the excited state. The solvent polarity is also likely to play a crucial role, with more polar solvents potentially leading to a red-shift in the emission spectrum due to the stabilization of the polar excited state.

Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, may also be observable for this compound, particularly at low temperatures or in a rigid matrix that restricts vibrational relaxation. The presence of the nitrogen heteroatom in the pyridine ring can facilitate intersystem crossing, the process that populates the triplet state.

To provide a comparative context, the photophysical data for several aminopyridine derivatives are presented in the table below.

| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Solvent |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | Chloroform |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.31 | Chloroform |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | Chloroform |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.01 | Chloroform |

This table is generated based on data from related aminopyridine compounds to illustrate potential properties of this compound. mdpi.comnih.gov

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

Single-crystal X-ray diffraction (SC-XRD) offers a definitive method for elucidating the molecular structure of this compound. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be constructed. This analysis would reveal the precise bond lengths and angles within the pyridine ring and the N-ethyl and methyl substituents.

Furthermore, SC-XRD provides invaluable information about the crystal packing, which is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and potential π-π stacking of the pyridine rings. In the case of this compound, the presence of the amino group allows for the formation of intermolecular N-H···N hydrogen bonds, which are likely to be a dominant feature in the crystal lattice.

While the crystal structure of this compound has not been reported, the crystallographic data of related compounds, such as 4-aminobenzoic acid–4-methylpyridine, provide insights into the types of supramolecular assemblies that can be expected. researchgate.net

Below is a table summarizing representative crystallographic data for a related aminopyridine salt, which illustrates the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.176 |

| b (Å) | 9.9359 |

| c (Å) | 10.716 |

| α (°) | 117.528 |

| β (°) | 104.792 |

| γ (°) | 91.701 |

| V (ų) | 645.3 |

| Z | 2 |

This table presents data for a structurally related compound to exemplify the outputs of a single-crystal X-ray diffraction analysis. nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is particularly useful for the characterization of polycrystalline materials. PXRD can be used to identify the crystalline phase of this compound and to assess its purity.

A crucial application of PXRD is in the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and bioavailability in the case of pharmaceuticals. By analyzing the PXRD patterns of different batches of this compound, it is possible to identify and characterize any existing polymorphs.

PXRD is also instrumental in the characterization of amorphous solids. An amorphous form lacks the long-range atomic order of a crystalline material and will produce a broad, diffuse PXRD pattern instead of sharp Bragg peaks. The presence and degree of crystallinity can be quantified using this technique.

Other Advanced Spectroscopic and Structural Probes

Beyond fluorescence and X-ray crystallography, other advanced spectroscopic techniques can provide further details about the electronic and structural properties of this compound and its derivatives.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying molecules or molecular fragments with unpaired electrons. While this compound in its ground state is a diamagnetic species with no unpaired electrons, ESR spectroscopy can be employed to investigate any radical species that may be formed through chemical or electrochemical oxidation or reduction.

The radical cation or anion of this compound would be paramagnetic and thus ESR-active. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants. For instance, the interaction of the unpaired electron with the magnetic nuclei of the nitrogen and hydrogen atoms would lead to characteristic splitting patterns in the spectrum. Studies on the radical anions of pyridine and related nitrogen heterocycles have demonstrated the utility of ESR in elucidating their electronic structures. scispace.comtandfonline.comacs.org

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is exquisitely sensitive to the stereochemical features of a molecule.

While this compound itself is achiral, the introduction of a chiral center, for example, by replacing the ethyl group with a chiral substituent, would render the resulting derivative optically active and amenable to study by CD spectroscopy. The CD spectrum would provide a unique fingerprint of the enantiomer, with mirror-image spectra observed for the two enantiomers.

CD spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules and for studying conformational changes in solution. For instance, the interaction of a chiral derivative of this compound with other molecules, such as proteins or DNA, could be monitored by changes in its CD spectrum. The principles of using CD to probe chirality have been well-established in studies of chiral pyridine-substituted crown ethers and for the determination of enantiomeric excess in chiral amines. acs.orgnih.govnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of molecules. These methods use the principles of quantum mechanics to model molecular behavior, providing insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the electron density of the system, which in turn determines the energy. For a molecule like N-ethyl-4-methylpyridin-3-amine, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. However, no specific DFT studies for the geometry optimization of this compound have been published.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These studies provide detailed information about the electronic structure and energy levels of a molecule. While these methods could be applied to this compound to understand its molecular orbitals, no such studies have been reported in the scientific literature.

Basis Set Selection and Validation

In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wave function of a molecule. The choice of basis set is crucial as it affects the accuracy of the calculations. Larger and more complex basis sets generally provide more accurate results but require more computational resources. The validation of a chosen basis set involves comparing the calculated properties with experimental data or results from higher-level calculations. There is no information available on the selection and validation of basis sets for computational studies of this compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Various analytical methods are used to interpret the results of quantum chemical calculations and provide a deeper understanding of the electronic environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The specific HOMO and LUMO energy levels and the corresponding energy gap for this compound have not been determined and reported.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. It provides a picture of the bonding in terms of localized electron-pair bonds and lone pairs. NBO analysis can quantify the interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stabilization of the molecule. No NBO analysis has been performed and published for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing crucial information about its electrophilic and nucleophilic sites. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions with intermediate or near-zero potential.

For aromatic and heterocyclic amines, the MEP surface typically shows the most negative potential localized around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and the presence of a lone pair of electrons. This region is therefore the primary site for electrophilic interactions and protonation. The hydrogen atoms of the amino group and the alkyl substituents generally exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help in predicting the chemical reactivity and stability of a molecule. These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

| Descriptor | Formula | Significance |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to charge transfer. |

| Softness (S) | 1 / η | Indicates the molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

Spectroscopic Property Prediction

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational and electronic behavior.

Theoretical FT-IR and NMR Spectra Prediction and Comparison with Experimental Data

Theoretical calculations, particularly using DFT methods, can accurately predict the vibrational frequencies that correspond to the peaks in an FT-IR spectrum. nih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as stretching, bending, or rocking of bonds. For this compound, characteristic peaks would be expected for N-H stretching of the amine, C-H stretching of the alkyl groups and the aromatic ring, and C=C and C=N stretching vibrations within the pyridine ring. Comparison with experimentally recorded spectra is a standard method for structural verification. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, helping to elucidate the precise chemical environment of each atom in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. researchgate.net It allows for the prediction of the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other virtual orbitals. nih.gov This analysis provides information on the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions, offering insight into the molecule's photophysical properties. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Characterization and Reaction Pathway Prediction

By modeling a chemical reaction computationally, it is possible to locate and characterize the transition state—the highest energy point along the reaction coordinate. mdpi.com The energy of this transition state determines the activation energy of the reaction, which is a critical factor in understanding reaction kinetics. For reactions involving this compound, such as electrophilic substitution on the pyridine ring or reactions at the amino group, computational studies can predict the most likely reaction pathways by comparing the activation energies of different potential routes. mdpi.com This allows for a detailed, mechanistic understanding of how the molecule transforms during a chemical process.

Intermolecular Interactions and Crystal Packing StudiesDetailed investigations into the solid-state behavior of this compound are absent from the available scientific record. This includes a lack of data on its crystal structure, which is a prerequisite for the subsequent analyses.

Quantum Theory of Atoms in Molecules (AIM) AnalysisThe Quantum Theory of Atoms in Molecules (AIM) provides deep insights into the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. No AIM studies have been published that focus on this compound.

While computational chemistry is a burgeoning field that provides invaluable atomic-level understanding, it appears that this compound has not yet been a subject of the specific, in-depth theoretical investigations requested. The scientific community has not published research that would allow for a detailed discussion of its solvent effects, intermolecular interactions, or electron density topology.

Amine Reactivity

The N-ethylamino group is a key determinant of the molecule's chemical behavior, participating readily in reactions typical of secondary amines.

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it a potent nucleophile. As a secondary amine, this compound is generally a stronger nucleophile than its primary amine counterpart, 3-amino-4-methylpyridine (B17607). This enhanced nucleophilicity is attributed to the electron-donating inductive effect of the two alkyl groups (ethyl and pyridyl) attached to the nitrogen, which increases the electron density at the nucleophilic center. masterorganicchemistry.com

The nucleophilicity of amines is a critical factor in their reaction kinetics. While basicity and nucleophilicity are often correlated, the relationship is not always linear, with steric hindrance also playing a significant role. For this compound, the steric bulk of the ethyl group is minimal, allowing its enhanced electronic properties to dominate. masterorganicchemistry.com

| Amine | Amine Type | Mayr Nucleophilicity Parameter (N) |

|---|---|---|

| Ammonia (B1221849) (NH₃) | - | 9.5 |

| Ethylamine | Primary | 12.9 |

| Diethylamine | Secondary | 14.7 |

| tert-Butylamine | Primary (Sterically Hindered) | 10.5 |

Data derived from studies on general amine nucleophilicity. The parameter N for this compound is expected to be high, comparable to other secondary amines. masterorganicchemistry.com

The nitrogen atom within the pyridine ring is also a site of basicity and can react with electrophiles such as protons or Lewis acids. The basicity of this endocyclic nitrogen is significantly influenced by the substituents on the ring. In this compound, both the 4-methyl group and the 3-ethylamino group are electron-donating. They increase the electron density within the aromatic system and on the ring nitrogen, making it more basic than unsubstituted pyridine. This increased basicity enhances its ability to form pyridinium (B92312) salts upon reaction with acids.

| Compound | pKaH |

|---|---|

| Pyridine | 5.25 |

| 4-Methylpyridine (B42270) (γ-Picoline) | 6.02 |

| 3-Aminopyridine | 6.04 |

| 4-Aminopyridine (B3432731) | 9.11 |

The pKaH of this compound is predicted to be higher than that of 3-aminopyridine and 4-methylpyridine due to the combined electron-donating effects.

The nucleophilic amino group readily undergoes acylation and alkylation.

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of the corresponding N-substituted amide. For instance, treatment with acetyl chloride would yield N-acetyl-N-ethyl-4-methylpyridin-3-amine. Research on the related 3-amino-4-methyl pyridine derivatives has shown that trifluoroacylation can lead to the formation of 1-(trifluoroacetyl)pyridin-1-ium salts, which can act as intermediates in further cyclization reactions. digitellinc.com This indicates that acylation can occur at both the exocyclic amino group and the endocyclic pyridine nitrogen, depending on the reaction conditions and the nature of the acylating agent. digitellinc.com

Alkylation: As a secondary amine, this compound can be alkylated by alkyl halides to form a tertiary amine. msu.edu However, this reaction is often difficult to control and can lead to over-alkylation, yielding a quaternary ammonium (B1175870) salt, as the tertiary amine product is often as nucleophilic, or more so, than the starting secondary amine. msu.edu To achieve selective mono-alkylation, specialized methods, such as reductive amination or the use of N-aminopyridinium salts as ammonia surrogates, have been developed for amines in general. chemrxiv.org

Pyridine Ring Reactivity

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which typically makes it less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution. However, the presence of the strongly activating ethylamino group and the moderately activating methyl group reverses this trend, making the ring in this compound electron-rich and highly susceptible to electrophilic attack.

The rate and regioselectivity of electrophilic aromatic substitution on the pyridine ring are governed by the directing effects of the existing substituents. wikipedia.org

3-Ethylamino Group: This is a powerful activating group and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

4-Methyl Group: This is a moderately activating group that directs to its ortho positions (C3, C5).

Considering the positions available on the ring (C2, C5, C6), the directing effects can be summarized as follows:

C2-position: Activated by the ortho effect of the strongly activating amino group.

C6-position: Activated by the para effect of the strongly activating amino group.

C5-position: Activated by the ortho effect of the moderately activating methyl group.

The combined influence strongly suggests that electrophilic attack will preferentially occur at the C2 and C6 positions, which are most activated by the powerful ethylamino group. Attack at the C5 position is also possible but is expected to be a minor pathway. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to proceed under milder conditions than those required for unsubstituted pyridine. masterorganicchemistry.com

| Position | Activating Group(s) | Effect | Predicted Reactivity |

|---|---|---|---|

| C2 | 3-Ethylamino | ortho | High |

| C5 | 4-Methyl | ortho | Moderate |

| C6 | 3-Ethylamino | para | High |

Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs more readily than on benzene, especially if a good leaving group (like a halide) is present at the C2 or C4 position, which are activated towards nucleophilic attack by the ring nitrogen. wikipedia.orgyoutube.com The mechanism typically involves the formation of a stable negatively charged intermediate (a Meisenheimer complex). nih.gov

The parent this compound molecule lacks a suitable leaving group and is rich in electron-donating substituents. These factors make the ring electronically deactivated towards nucleophilic attack. Therefore, the compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, the molecule would first need to be functionalized with a leaving group at an activated position (C2 or C6). Even then, the presence of the electron-donating ethylamino and methyl groups would retard the rate of substitution compared to an analogous pyridine ring bearing electron-withdrawing groups. fishersci.se

Catalytic Transformations Involving this compound

This compound and its derivatives can participate in a variety of metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds. The general mechanism for a palladium-catalyzed C-N coupling reaction involves three key steps: oxidative addition, transmetalation (in the case of coupling with organometallic reagents) or coordination of the amine, and reductive elimination.

In the context of this compound, it can act as a nucleophile in Buchwald-Hartwig amination reactions to form N-aryl or N-heteroaryl derivatives. mdpi.com The general catalytic cycle is depicted below:

Figure 1: A simplified catalytic cycle for the palladium-catalyzed amination of an aryl halide.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. nih.gov

Mechanistic insights into the interactions of aminopyridine derivatives with metal catalysts have been gained from studies on related compounds. For instance, in palladium-catalyzed reactions, the pyridine nitrogen can play a crucial role in the reaction mechanism. A study on the palladium-catalyzed hydrolysis of an imine derived from 4-methylpyridin-2-amine revealed that the pyridine nitrogen facilitates the reaction. nih.govmdpi.comnih.gov

The proposed mechanism suggests that after the initial Suzuki coupling reaction, the product remains associated with the palladium catalyst through the pyridine ring. This interaction increases the polarity of the imine (C=N) bond, making it more susceptible to nucleophilic attack by water, leading to hydrolysis. mdpi.com This highlights the importance of the pyridine moiety in modulating the reactivity of other functional groups within the molecule during metal-catalyzed processes.

Table 1: Plausible Mechanistic Steps in Palladium-Catalyzed Imine Hydrolysis This data is based on a study of a structurally related compound, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. mdpi.com

| Step | Description |

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| 2. Suzuki Coupling | The coupled product is formed. |

| 3. Catalyst-Product Association | The Suzuki coupling product associates with the palladium catalyst via the pyridine nitrogen. |

| 4. Increased Polarity | The association with the palladium catalyst increases the electrophilicity of the imine carbon. |

| 5. Nucleophilic Attack | A water molecule attacks the imine carbon. |

| 6. Hydrolysis | The imine bond is cleaved, resulting in the hydrolysis products. |

Reaction Mechanism Studies of Derivatives

The hydrolysis of imine derivatives of this compound is a relevant reaction, particularly in the context of their synthesis and stability. A detailed study on the palladium-catalyzed hydrolysis of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine provides a valuable model for understanding this process. nih.govmdpi.comnih.gov

The study found that the hydrolysis of the imine linkage was a significant side reaction during palladium-catalyzed Suzuki coupling reactions. nih.govmdpi.comnih.gov Density Functional Theory (DFT) calculations were performed to elucidate the reaction mechanism. nih.govmdpi.comnih.gov

For the metal-free hydrolysis, the calculations indicated a high activation energy barrier, suggesting that the uncatalyzed reaction is slow. nih.gov In the presence of a palladium catalyst, a plausible mechanism involves the coordination of the palladium to the pyridine nitrogen of the coupled product. This coordination enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack of water and subsequent hydrolysis. mdpi.com

Table 2: Factors Influencing the Hydrolysis of Imines This information is based on general principles of imine hydrolysis and a study on a related compound. nih.gov

| Factor | Influence on Hydrolysis |

| pH of the medium | Hydrolysis is generally catalyzed by acid. |

| Metal Ions | Can either catalyze or retard the rate of hydrolysis depending on the metal and the structure of the imine. |

| Steric Hindrance | Increased steric hindrance around the imine bond can slow down the rate of hydrolysis. |

| Electronic Effects | Electron-withdrawing groups on the carbon or nitrogen of the imine can increase the rate of hydrolysis. |

Advanced Analytical Methods in Research

Chromatographic Quantification Techniques

Chromatographic methods are indispensable for separating components of a mixture and for the quantification of individual substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of pyridine (B92270) derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like N-ethyl-4-methylpyridin-3-amine. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. By monitoring the elution of the compound with a UV detector—given the aromatic nature of the pyridine ring—a quantitative determination of purity can be achieved.

In a typical application, a reversed-phase HPLC method would be developed. The stationary phase would likely be a C18 column, and the mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials.

For reaction monitoring, small aliquots of a reaction mixture can be periodically injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak allow for the real-time tracking of reaction progress, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. While specific parameters for this compound are not published, a comparison can be drawn from the analysis of related compounds like N-ethyl-3,4-methylenedioxyamphetamine (MDE), where HPLC has been used for quantitative determination with high precision. For MDE and its metabolites, a working range of 0.2 to 60.0 micrograms/ml with a method standard deviation of 0.48-3.67% has been reported, showcasing the sensitivity and accuracy of HPLC in analyzing substituted amines. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Amine

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

This table represents typical starting conditions for method development for a compound like this compound, and is not based on experimentally verified data for this specific compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For amines, which can be challenging to analyze by GC due to their basicity and potential for peak tailing, special considerations are necessary. labrulez.com The use of a deactivated column, often treated with a base like potassium hydroxide (B78521) (KOH), is crucial to prevent adsorption of the amine to the stationary phase, ensuring good peak shape and reproducibility. labrulez.com

When coupled with a Mass Spectrometer (MS), GC becomes a formidable tool for both qualitative and quantitative analysis. The GC separates the components of a mixture, and the MS provides mass information for each component as it elutes, allowing for confident identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.